molecular formula C6H10N2O2 B2944924 Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one CAS No. 1427263-74-8

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one

Cat. No.: B2944924
CAS No.: 1427263-74-8
M. Wt: 142.158
InChI Key: JCJXPQUDQXMSLG-UHFFFAOYSA-N
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Description

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one is a heterocyclic compound that features a fused oxazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of oxo-amides under Vilsmeier conditions . This method typically uses reagents such as phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters, leading to more efficient and scalable production processes.

Chemical Reactions Analysis

Types of Reactions

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-CPBA in dichloromethane (CH2Cl2) at room temperature.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of the compound, and substituted derivatives with various functional groups.

Scientific Research Applications

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one exerts its effects involves interactions with specific molecular targets. For example, it may act on gamma-aminobutyric acid (GABA) receptors, modulating their activity and influencing neurological processes . The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Hexahydrooxazolo[5,4-c]pyridin-2(1H)-one can be compared with other similar compounds such as:

Properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O2/c9-6-8-4-1-2-7-3-5(4)10-6/h4-5,7H,1-3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCJXPQUDQXMSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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